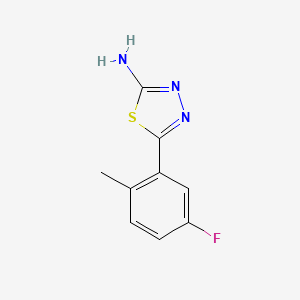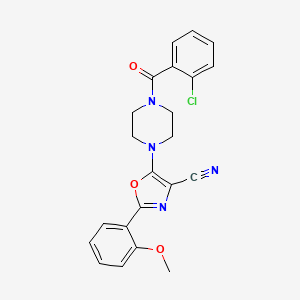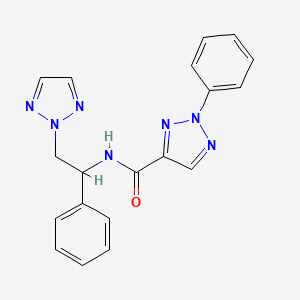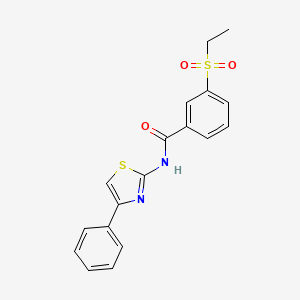
5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Fluoro-2-methylphenyl isocyanate”, also known as “4-fluoro-2-isocyanato-1-methylbenzene”, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-methylphenyl isocyanate” is C8H6FNO . The average mass is 151.138 Da and the monoisotopic mass is 151.043335 Da .
Chemical Reactions Analysis
“5-Fluoro-2-methylphenyl isocyanate” is used in various chemical reactions. For instance, it’s involved in the evaluation of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives with anti-inflammatory and antimicrobial activity .
Physical And Chemical Properties Analysis
“5-Fluoro-2-methylphenyl isocyanate” has a refractive index of n20/D 1.515 (lit.), a boiling point of 186 °C (lit.), and a density of 1.176 g/mL at 25 °C (lit.) . It’s a clear, colorless to light yellow liquid .
Applications De Recherche Scientifique
Noncovalent Interactions in Thiadiazole Derivatives
A study by El-Emam et al. (2020) examined the noncovalent interactions in 1,3,4-thiadiazole derivatives. Their research focused on analyzing intra- and intermolecular interactions, with a specific interest in the effects of halogen substitutions like fluorine on these interactions. Their findings are significant for understanding the structural and electronic properties of thiadiazole compounds, which includes 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (El-Emam et al., 2020).
Anticancer and Antitubercular Potential
Research by Chandra Sekhar et al. (2019) involved designing and synthesizing a series of 1,3,4-thiadiazole derivatives, including 5-phenyl-substituted variants, for their potential antitumor and antitubercular activities. Their findings indicate significant in vitro anticancer activities against various cell lines, highlighting the potential therapeutic applications of these compounds (Chandra Sekhar et al., 2019).
Neuroprotective Activities
A 2007 study by Rzeski et al. investigated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds. The study found these compounds, including derivatives similar to 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine, to be effective in inhibiting tumor cell proliferation and offering neuroprotective effects in neuronal cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic Investigations
Budziak et al. (2019) conducted spectroscopic studies on 1,3,4-thiadiazole derivatives, exploring the fluorescence effects induced by different substituents and molecular aggregations. This research is pertinent to the application of thiadiazole compounds in molecular medicine and as fluorescence probes, shedding light on the molecular characteristics of compounds like 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (Budziak et al., 2019).
Synthesis and Structural Analysis
Dani et al. (2013) focused on synthesizing and analyzing the structure of thiadiazole compounds using spectroscopic and density functional theory (DFT) methods. Their research provides insights into the molecular structure and stability of 1,3,4-thiadiazole derivatives, relevant to understanding compounds like 5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine (Dani et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIMRSQQQMHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2924885.png)
![4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid](/img/structure/B2924886.png)




![2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2924895.png)

![3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide](/img/structure/B2924897.png)
![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/no-structure.png)

![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)

